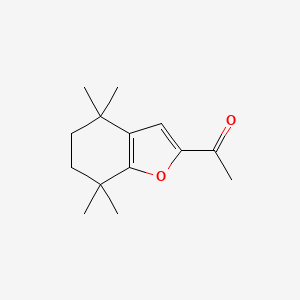
1-(4,4,7,7-Tetramethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,4,7,7-Tetramethyl-4,5,6,7-tetrahydrobenzofuran-2-yl)ethanone is an organic compound with the molecular formula C16H26O. It is known for its unique structure, which includes a tetrahydrobenzofuran ring substituted with four methyl groups and an ethanone group. This compound is often used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4,7,7-Tetramethyl-4,5,6,7-tetrahydrobenzofuran-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the tetrahydrobenzofuran ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Ethanone Group Introduction: The final step involves the introduction of the ethanone group. This can be achieved through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In industrial settings, the production of 1-(4,4,7,7-Tetramethyl-4,5,6,7-tetrahydrobenzofuran-2-yl)ethanone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,4,7,7-Tetramethyl-4,5,6,7-tetrahydrobenzofuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ethanone group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
1-(4,4,7,7-Tetramethyl-4,5,6,7-tetrahydrobenzofuran-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique aromatic properties.
Mécanisme D'action
The mechanism of action of 1-(4,4,7,7-Tetramethyl-4,5,6,7-tetrahydrobenzofuran-2-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethanone: Similar structure but with an octahydro naphthalene ring.
1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone: Another similar compound with slight structural variations.
Uniqueness
1-(4,4,7,7-Tetramethyl-4,5,6,7-tetrahydrobenzofuran-2-yl)ethanone is unique due to its specific tetrahydrobenzofuran ring structure and the positioning of the methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
90103-47-2 |
|---|---|
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
1-(4,4,7,7-tetramethyl-5,6-dihydro-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C14H20O2/c1-9(15)11-8-10-12(16-11)14(4,5)7-6-13(10,2)3/h8H,6-7H2,1-5H3 |
Clé InChI |
IMYBGRXDEQAXHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(O1)C(CCC2(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


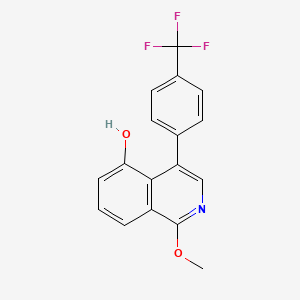
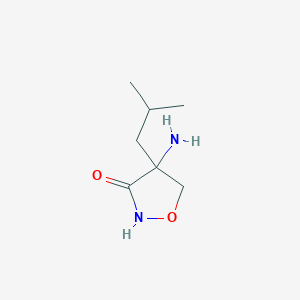
![1-[2,5-Dimethyl-4-(2-nitrophenyl)furan-3-YL]ethan-1-one](/img/structure/B12890068.png)
![N-[4-(8-Methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide](/img/structure/B12890073.png)
![[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate](/img/structure/B12890075.png)
![Dimethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890078.png)
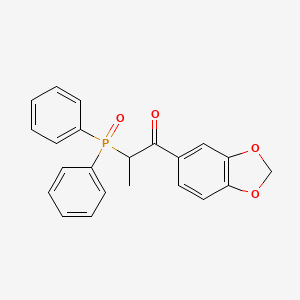
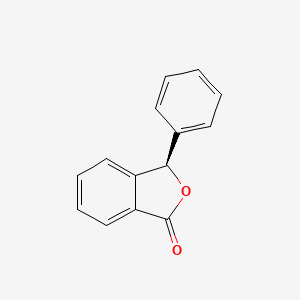
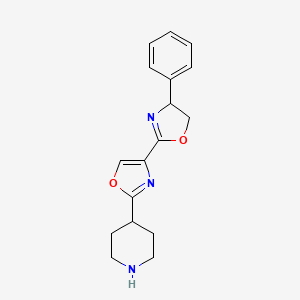
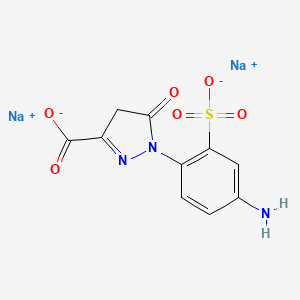
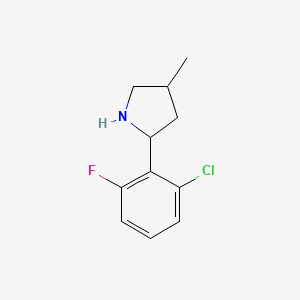
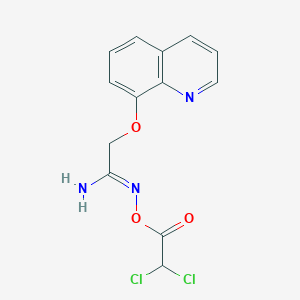
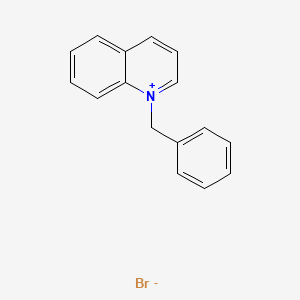
![2-(Carboxy(hydroxy)methyl)-4-methoxybenzo[d]oxazole](/img/structure/B12890142.png)
